molecular formula C14H14N4OS B2686811 N-(4,6-dimethylpyridin-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide CAS No. 478066-33-0

N-(4,6-dimethylpyridin-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide

Katalognummer: B2686811
CAS-Nummer: 478066-33-0
Molekulargewicht: 286.35
InChI-Schlüssel: INRXHYZLAWCBSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,6-Dimethylpyridin-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide is a synthetic small molecule featuring a fused imidazo[2,1-b]thiazole core linked to a dimethylpyridinyl group via a carboxamide bridge. This compound belongs to a class of molecules designed to target kinases such as VEGFR-2, a key mediator of angiogenesis in cancer. Its structural framework is shared with several analogs, which exhibit diverse biological activities depending on substituent variations . This article provides a detailed comparison with structurally and functionally related compounds, emphasizing pharmacological profiles, mechanisms, and structure-activity relationships (SAR).

Eigenschaften

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-8-6-9(2)15-11(7-8)17-13(19)12-10(3)16-14-18(12)4-5-20-14/h4-7H,1-3H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRXHYZLAWCBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=C(N=C3N2C=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyridin-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of 4,6-dimethylpyridine-2-amine through the reaction of 2,4,6-trimethylpyridine with an appropriate amination reagent.

    Construction of the Imidazo[2,1-b][1,3]thiazole Ring: The pyridine derivative is then reacted with a thioamide and an α-haloketone to form the imidazo[2,1-b][1,3]thiazole ring via a cyclization reaction.

    Introduction of the Carboxamide Group: Finally, the carboxamide group is introduced through the reaction of the imidazo[2,1-b][1,3]thiazole derivative with an appropriate carboxylating agent under suitable conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of N-(4,6-dimethylpyridin-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,6-dimethylpyridin-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyridine and imidazo[2,1-b][1,3]thiazole rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

Wirkmechanismus

The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Core Structure Substituent (R-group) Biological Target IC50 (µM) Therapeutic Area
Target Compound* Imidazo[2,1-b]thiazole-5-carboxamide 4,6-Dimethylpyridin-2-yl VEGFR-2 0.33 Cancer (anti-angiogenic)
Sorafenib (Reference) Pyridine-urea-phenyl 4-Phenoxypyridine VEGFR-2 0.09 Cancer (approved kinase inhibitor)
ND-11543 Imidazo[2,1-b]thiazole-5-carboxamide 3-Fluoro-4-(4-(5-CF3-pyridin-2-yl)piperazinyl)benzyl Mycobacterial enzymes N/A Tuberculosis
N-(4-Methoxyphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide Imidazo[2,1-b]thiazole-5-carboxamide 4-Methoxyphenyl Not reported N/A Research chemical
N′-(1-Butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide Imidazo[2,1-b]thiazole-5-carbohydrazide 1-Butyl-2-oxoindolin-3-ylidene VEGFR-2, apoptosis regulators 0.33 (VEGFR-2) Cancer (preclinical)

*Target compound refers to N-(4,6-dimethylpyridin-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide.

Pharmacological Activity and Mechanisms

VEGFR-2 Inhibition :

  • The target compound exhibits moderate VEGFR-2 inhibition (IC50 = 0.33 µM), though less potent than Sorafenib (IC50 = 0.09 µM). However, it demonstrates superior apoptotic activity in MCF-7 breast cancer cells, upregulating pro-apoptotic markers (Bax: 4.3-fold; caspases 8/9: 2.7–4.9-fold) and downregulating Bcl-2 (0.36-fold) .
  • The carbohydrazide analog (N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide) shares similar VEGFR-2 inhibition but induces G2/M cell cycle arrest (27.07% vs. 11.31% in controls), suggesting divergent mechanisms despite structural overlap .

Anti-Tubercular Activity :

  • ND-11543, bearing a trifluoromethylpyridinyl-piperazinyl benzyl group, demonstrates efficacy against Mycobacterium tuberculosis in intracellular and in vivo models. This highlights the imidazo[2,1-b]thiazole core’s versatility when paired with substituents targeting bacterial enzymes .

Structural Determinants of Activity :

  • Pyridine vs. Methoxyphenyl : Replacing the dimethylpyridinyl group (target compound) with a methoxyphenyl group (N-(4-methoxyphenyl)-analog) eliminates VEGFR-2 activity, underscoring the importance of the pyridine moiety in kinase binding .
  • Linker Modifications : Replacing the carboxamide linker with a carbohydrazide (as in N′-(1-butyl-2-oxoindolin-3-ylidene)-analog) retains VEGFR-2 inhibition but alters apoptosis induction, suggesting linker flexibility in modulating downstream effects .

Therapeutic Potential and Limitations

  • Cancer: The target compound’s apoptotic and anti-angiogenic effects position it as a candidate for combination therapies, though its lower VEGFR-2 potency compared to Sorafenib may limit monotherapy utility.
  • Infectious Diseases : ND-11543 exemplifies repurposing the core structure for antibacterial applications, expanding its therapeutic scope.
  • Research Gaps: No in vivo data are reported for the target compound, unlike ND-11543, which has demonstrated efficacy in animal models .

Biologische Aktivität

N-(4,6-dimethylpyridin-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes a pyridine ring and an imidazo[2,1-b][1,3]thiazole ring, which are known for their pharmacological potential.

  • Molecular Formula : C14H14N4OS
  • Molecular Weight : 286.35 g/mol
  • CAS Number : 478066-33-0

The biological activity of N-(4,6-dimethylpyridin-2-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide is largely attributed to its interaction with various biochemical pathways. Thiazole derivatives are known to affect multiple targets, which may explain the compound's broad spectrum of activity:

  • Target Interactions : The compound may interact with enzymes and receptors involved in inflammatory responses and cellular signaling pathways.
  • Biochemical Pathways : It is suggested that the compound can modulate pathways related to oxidative stress and cellular proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:

Pathogen Activity MIC (μg/mL)
Mycobacterium tuberculosisPotent anti-tubercular activity3.125
Bacterial strainsPromising antibacterial activityVaries
Fungal strainsModerate antifungal activityVaries

In a study evaluating a series of imidazo[2,1-b][1,3]thiazole derivatives, several compounds exhibited significant anti-tubercular activity with low toxicity against normal cell lines .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Thiazole derivatives are known to scavenge free radicals and reduce oxidative stress, which can be beneficial in preventing cellular damage associated with various diseases .

Cytotoxicity

Cytotoxicity studies indicate that while the compound exhibits antimicrobial properties, it maintains a low toxicity profile against normal human cell lines. This characteristic is crucial for developing therapeutic agents that minimize adverse effects .

Case Studies and Research Findings

  • Study on Antitubercular Activity :
    A comprehensive evaluation of imidazo[2,1-b][1,3]thiazole derivatives demonstrated that certain modifications enhance anti-tuberculosis efficacy. The presence of specific substituents on the aromatic rings significantly influenced the minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis .
  • Carbonic Anhydrase Inhibition :
    Research has shown that imidazo[2,1-b][1,3]thiazole derivatives can selectively inhibit carbonic anhydrase (CA) isoforms. The study revealed that certain compounds exhibited inhibition constants in the range of 57.7–98.2 µM against hCA II isoform while showing no activity against hCA I and tumor-associated isoforms . This selectivity suggests potential applications in treating conditions where CA plays a pathological role.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.